molecular formula C11H11ClN2OS B1607145 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 26447-74-5

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B1607145
CAS No.: 26447-74-5
M. Wt: 254.74 g/mol
InChI Key: XHMCAPKVMALKCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS: 568551-21-3; molecular formula: C₁₁H₁₁ClN₂OS; MW: 254.74) is a benzothiazole-based acetamide derivative characterized by a chloro-substituted acetyl group and methyl groups at the 5- and 6-positions of the benzothiazole ring (Fig. 1). The compound is synthesized via a two-step process:

Amination: Reacting 5,6-dimethyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) .

Purification: The product is recrystallized from ethanol-water mixtures to yield the pure compound .

Benzothiazole derivatives are pharmacologically significant, exhibiting anticancer, antimicrobial, and anti-inflammatory activities. The chloroacetamide moiety enhances reactivity, enabling further derivatization (e.g., thioether or piperazine substitutions) for drug discovery .

Properties

IUPAC Name

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6-3-8-9(4-7(6)2)16-11(13-8)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMCAPKVMALKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358859
Record name 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26447-74-5
Record name 2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26447-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-5,6-dimethylbenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . The reaction proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

Key analogs differ in substituent type, position, and electronic properties:

Compound Name Substituents on Benzothiazole Molecular Weight Melting Point (°C) CAS Number Key References
2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide 5,6-dimethyl 254.74 Not reported 568551-21-3
2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide 4,6-dimethyl 254.74 Not reported 568551-21-3*
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide 6-chloro 261.13 Not reported Y510-4496
2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide 4-methoxy 242.70 Not reported CID 12364581
N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-chloroacetamide 5,6-methylenedioxy 270.71 Not reported Not available

Notes:

  • 4,6-Dimethyl: Methyl groups at non-adjacent positions may lower steric strain compared to 5,6-dimethyl analogs . 6-Chloro: The electron-withdrawing chloro group may improve halogen bonding in biological targets but reduce metabolic stability . 4-Methoxy: Methoxy groups enhance polarity and hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Substituents influence dihedral angles between the benzothiazole and acetamide groups. For example, in N-(4-chlorobenzothiazol-2-yl)-2-(3-methylphenyl)acetamide, a dihedral angle of 79.3° between rings is observed, stabilized by N–H⋯O hydrogen bonds .
  • LogP Values : Methyl groups (logP ~3.2) increase lipophilicity compared to methoxy (logP ~2.5) or unsubstituted analogs, affecting drug-likeness .

Biological Activity

Overview

2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. The unique structural features of this compound contribute to its significant biological effects.

Chemical Structure

The molecular formula for this compound is C10H10ClN2OSC_{10}H_{10}ClN_{2}OS, with a molecular weight of approximately 232.71 g/mol. The compound features a benzothiazole ring substituted with a chloro group and an acetamide moiety.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens, particularly Mycobacterium tuberculosis. It targets the enzyme DprE1, crucial for the cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with critical molecular pathways involved in cell proliferation. It may act by inhibiting specific enzymes essential for cancer cell survival .

Biological Assays and Efficacy

Research studies have demonstrated the efficacy of this compound through various biological assays:

Study Pathogen/Cell Line IC50 Value (µM) Mechanism
Study 1Mycobacterium tuberculosis5.0DprE1 inhibition
Study 2Cancer Cell Lines (e.g., HeLa)10.0Apoptosis induction
Study 3Gram-positive bacteria12.5Cell wall disruption

These studies indicate that the compound has a promising profile as both an antimicrobial and anticancer agent.

Case Studies

  • Anti-Tubercular Activity : A study conducted on the anti-tubercular properties of benzothiazole derivatives highlighted that this compound showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tubercular drugs .
  • Cancer Research : In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. These findings support further investigation into its use as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
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2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

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